Cas no 2246810-00-2 (Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

4,6-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine, featuring a dimethyl-substituted aromatic core and a pinacol boronate functional group. This compound is valuable in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in synthetic organic chemistry. The sterically hindered tetramethyl dioxaborolane group enhances stability, improving handling and storage compared to free boronic acids. Its pyrimidine backbone offers versatility in pharmaceutical and agrochemical applications, serving as a key intermediate for heterocyclic scaffolds. The compound’s well-defined structure and reactivity make it suitable for precise functionalization in medicinal chemistry and materials science. High purity and consistent performance are critical advantages for research and industrial use.
Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- structure
2246810-00-2 structure
商品名:Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS番号:2246810-00-2
MF:C12H19BN2O2
メガワット:234.102463006973
CID:5937776
PubChem ID:72218991

Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 化学的及び物理的性質

名前と識別子

    • Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • MB12665
    • 4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
    • EN300-5564641
    • 4,6-DIMETHYLPYRIMIDIN-2-YLBORONIC ACID PINACOL ESTER
    • 2246810-00-2
    • 4,6-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
    • インチ: 1S/C12H19BN2O2/c1-8-7-9(2)15-10(14-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3
    • InChIKey: DXKGAWFNFHIJFG-UHFFFAOYSA-N
    • ほほえんだ: C1(B2OC(C)(C)C(C)(C)O2)=NC(C)=CC(C)=N1

計算された属性

  • せいみつぶんしりょう: 234.1539580g/mol
  • どういたいしつりょう: 234.1539580g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.2Ų

じっけんとくせい

  • 密度みつど: 1.05±0.1 g/cm3(Predicted)
  • ふってん: 301.9±45.0 °C(Predicted)
  • 酸性度係数(pKa): 2.70±0.50(Predicted)

Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5564641-0.1g
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2246810-00-2
0.1g
$892.0 2023-07-06
Enamine
EN300-5564641-0.05g
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2246810-00-2
0.05g
$851.0 2023-07-06
Enamine
EN300-5564641-5.0g
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2246810-00-2
5.0g
$2940.0 2023-07-06
Enamine
EN300-5564641-0.25g
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2246810-00-2
0.25g
$933.0 2023-07-06
Enamine
EN300-5564641-0.5g
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2246810-00-2
0.5g
$974.0 2023-07-06
Enamine
EN300-5564641-2.5g
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2246810-00-2
2.5g
$1988.0 2023-07-06
Enamine
EN300-5564641-1.0g
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2246810-00-2
1.0g
$1014.0 2023-07-06
Enamine
EN300-5564641-10.0g
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2246810-00-2
10.0g
$4360.0 2023-07-06

Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 関連文献

Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-に関する追加情報

Pyrimidine, 4,6-Dimethyl-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)

The compound Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), with CAS No. 2246810-00-2, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure and potential applications in advanced chemical systems. The molecule consists of a pyrimidine ring system substituted with methyl groups at positions 4 and 6 and a tetramethyl-substituted dioxaborolane group at position 2. This combination of functional groups makes it a versatile building block for various chemical reactions and material assemblies.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry and drug discovery. The presence of the dioxaborolane group in this compound introduces additional reactivity and functionality. For instance, the dioxaborolane moiety is known to participate in Suzuki-Miyaura coupling reactions—a widely used method for forming carbon-carbon bonds. This makes the compound an attractive candidate for constructing complex molecular architectures with precision and efficiency.

Moreover, the tetramethyl substitution on the dioxaborolane ring enhances the stability and electronic properties of the molecule. This feature has been leveraged in recent research to develop advanced materials for optoelectronic devices. For example, researchers have explored the use of this compound as a precursor for synthesizing boron-containing polymers with tailored electronic properties. These polymers exhibit promising performance in light-emitting diodes (LEDs) and photovoltaic cells due to their unique charge transport characteristics.

In addition to its role in materials science, this compound has also been investigated for its potential in catalytic processes. The pyrimidine ring system is known to act as a coordinating framework for metal catalysts. By incorporating this compound into catalytic systems, scientists have achieved improved selectivity and activity in various organic transformations. For instance, recent studies have demonstrated its utility in asymmetric hydrogenation reactions—a key process in the synthesis of chiral pharmaceutical compounds.

The synthesis of Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) involves a multi-step process that combines principles from organometallic chemistry and boron chemistry. The key steps include the preparation of the pyrimidine derivative through nucleophilic substitution reactions followed by the introduction of the dioxaborolane group via a palladium-catalyzed coupling reaction. This synthesis pathway has been optimized to achieve high yields and excellent purity levels.

From an environmental standpoint, this compound has been studied for its potential applications in green chemistry initiatives. Its use as a catalyst or precursor in sustainable chemical processes could reduce waste generation and improve resource efficiency. Researchers are actively exploring ways to integrate this compound into eco-friendly manufacturing workflows without compromising performance or scalability.

In summary,CAS No. 2246810-00-2 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable tool in organic synthesis while offering innovative solutions for advancing materials science and catalysis research.

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